molecular formula C15H16ClNO4S B7454171 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide

4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B7454171
M. Wt: 341.8 g/mol
InChI Key: AQTVHAZBQYSUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide, also known as 25CN-NBOH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a derivative of the 2C family of psychedelic drugs and has gained popularity in recent years due to its potent hallucinogenic properties.

Mechanism of Action

4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide acts as a selective agonist of the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of psychedelic drugs. Upon binding to the receptor, 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide activates a cascade of intracellular signaling pathways that lead to the modulation of neuronal activity in the brain. The exact mechanism of action of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide is not fully understood, but it is thought to involve the activation of the phospholipase C pathway and the release of intracellular calcium.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide are similar to those of other 5-HT2A agonists such as LSD and psilocybin. These effects include alterations in mood, perception, and cognition, as well as changes in sensory perception such as visual and auditory hallucinations. 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide has also been shown to increase neuronal activity in regions of the brain associated with emotion and memory, such as the amygdala and hippocampus.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide is its high affinity for the 5-HT2A receptor, which can lead to receptor desensitization and downregulation with repeated use. This can make it difficult to interpret the results of experiments involving chronic exposure to 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide.

Future Directions

There are several future directions for research involving 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide. One area of interest is the development of novel therapeutic agents based on the structure of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide that can target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the investigation of the effects of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide on other serotonin receptors and their potential role in mediating its hallucinogenic effects. Finally, further research is needed to understand the long-term effects of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide on neuronal function and behavior, and its potential for abuse and addiction.

Synthesis Methods

The synthesis of 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 2,5-dimethoxyphenethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified through recrystallization.

Scientific Research Applications

4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide has been studied extensively in the field of neuroscience as a potential tool for investigating the serotonin 2A receptor (5-HT2A). The 5-HT2A receptor is a G protein-coupled receptor that is involved in the regulation of mood, cognition, and perception. 4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide has been shown to be a potent agonist of the 5-HT2A receptor, and its effects on this receptor have been studied using various techniques such as radioligand binding assays, calcium imaging, and electrophysiology.

properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-10-4-6-11(7-5-10)17-22(18,19)15-9-13(20-2)12(16)8-14(15)21-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTVHAZBQYSUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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